3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol
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Overview
Description
3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O2 It is a derivative of propargyl alcohol, featuring a methoxymethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde.
Methoxymethylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by converting it to a methoxymethyl ether using methoxymethyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), methoxymethyl chloride (MOMCl)
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Alkenes or alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propyn-1-ol: Similar structure but lacks the methoxymethoxy group.
4-Methoxyphenylacetylene: Similar phenyl ring substitution but different functional groups.
Uniqueness
3-(4-(Methoxymethoxy)phenyl)prop-2-yn-1-ol is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-[4-(methoxymethoxy)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C11H12O3/c1-13-9-14-11-6-4-10(5-7-11)3-2-8-12/h4-7,12H,8-9H2,1H3 |
InChI Key |
XAYUKMNLQDRSMA-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C#CCO |
Origin of Product |
United States |
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